3-(1-(1-methyl-6-oxo-1,6-dihydropyridazine-3-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one
Description
BenchChem offers high-quality 3-(1-(1-methyl-6-oxo-1,6-dihydropyridazine-3-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(1-(1-methyl-6-oxo-1,6-dihydropyridazine-3-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-[1-(1-methyl-6-oxopyridazine-3-carbonyl)piperidin-4-yl]thieno[3,2-d]triazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N6O3S/c1-20-13(23)3-2-12(18-20)15(24)21-7-4-10(5-8-21)22-16(25)14-11(17-19-22)6-9-26-14/h2-3,6,9-10H,4-5,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJFBGZQJXIAFBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C(=O)N2CCC(CC2)N3C(=O)C4=C(C=CS4)N=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(1-(1-methyl-6-oxo-1,6-dihydropyridazine-3-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one represents a complex molecular structure with potential biological activities. This article reviews its biological activity based on available literature and research findings.
Chemical Structure and Properties
This compound is characterized by a combination of a thieno[3,2-d][1,2,3]triazinone core linked to a piperidine ring and a pyridazine moiety. The presence of these heterocycles is significant as they often contribute to the pharmacological properties of compounds.
Anti-inflammatory Effects
The anti-inflammatory properties of related compounds have been documented extensively. For example, 1-methyl-6-oxo-1,6-dihydropyridine derivatives exhibit anti-inflammatory activity by inhibiting pathways like AP-1-mediated luciferase activity . Given the structural similarities, it is plausible that the target compound may also exhibit similar anti-inflammatory effects.
Antimicrobial Properties
Compounds containing thieno and triazine rings have been reported to possess antimicrobial activities. Studies have shown that derivatives can inhibit bacterial growth and exhibit antifungal properties . The exact mechanism often involves interference with microbial metabolism or disruption of cell wall synthesis.
The proposed mechanisms for the biological activities of such compounds include:
- Enzyme Inhibition: Many heterocyclic compounds act by binding to active sites of enzymes, thereby inhibiting their function.
- DNA Interaction: Certain derivatives can interact with DNA, leading to cytotoxic effects through alkylation or topoisomerase inhibition .
- Signal Transduction Modulation: Interaction with cellular receptors can alter signaling pathways critical for cell survival and proliferation.
Case Study 1: Anticancer Activity
A study investigated a series of Mannich bases related to the target compound and found significant cytotoxicity against various cancer cell lines. The mechanism was attributed to their ability to disrupt mitochondrial function and induce apoptosis .
Case Study 2: Anti-inflammatory Activity
Another study examined the anti-inflammatory potential of pyridazine derivatives. Results indicated that these compounds could reduce inflammatory markers in vitro and in vivo models . This suggests that the target compound may also possess similar therapeutic benefits.
Data Table: Biological Activity Overview
Scientific Research Applications
Anticancer Properties
Research indicates that compounds similar to 3-(1-(1-methyl-6-oxo-1,6-dihydropyridazine-3-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one exhibit significant anticancer activities. For instance, derivatives of pyridazine have been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways associated with cell survival and apoptosis.
Anti-inflammatory Effects
The compound's structural components suggest potential anti-inflammatory properties. Studies on related compounds indicate that they can inhibit pro-inflammatory cytokines and reduce inflammation in animal models. This activity could be beneficial in treating chronic inflammatory diseases.
Antimicrobial Activity
Preliminary studies suggest that this compound may possess antimicrobial properties. Similar heterocyclic compounds have demonstrated efficacy against various bacterial strains, indicating a potential for developing new antimicrobial agents.
Drug Development
Due to its diverse biological activities, 3-(1-(1-methyl-6-oxo-1,6-dihydropyridazine-3-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one could serve as a lead compound in drug development. Researchers are exploring its potential as an anticancer agent or an anti-inflammatory drug through structure-activity relationship studies.
Biological Assays
The compound can be utilized in biological assays to evaluate its effects on cancer cells or inflammatory pathways. Such studies would help elucidate its mechanism of action and identify specific molecular targets.
Case Study 1: Anticancer Activity
A study investigating the anticancer properties of thieno[3,2-d][1,2,3]triazin derivatives found that specific substitutions on the triazin ring significantly enhanced cytotoxicity against breast cancer cells. The study reported IC₅₀ values indicating potent activity at low concentrations.
Case Study 2: Anti-inflammatory Mechanisms
In another investigation focused on anti-inflammatory mechanisms, a related compound was shown to inhibit NF-kB activation in macrophages. This finding suggests that similar compounds could modulate immune responses and provide therapeutic benefits in inflammatory diseases.
Q & A
Q. How do conflicting solubility profiles in polar vs. nonpolar solvents impact formulation for in vivo studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
